2,2'-Thiobis(4-nonylphenol)

Lubricant additives Extreme-pressure antioxidants Thiobisphenol isomerism

2,2′-Thiobis(4-nonylphenol) (CAS 1258-75-9; molecular formula C₃₀H₄₆O₂S; molecular weight 470.75 g/mol) is a sulfur-bridged, sterically unhindered phenolic antioxidant belonging to the 2,2′-thiobisphenol subclass. Its structure features two 4-nonylphenol moieties connected via a sulfide (-S-) bridge at the 2,2′ (ortho-ortho) positions, imparting a dual-function antioxidant capability: the phenolic -OH groups act as chain-breaking radical scavengers, while the divalent sulfur bridge decomposes hydroperoxides into non-radical products.

Molecular Formula C30H46O2S
Molecular Weight 470.8 g/mol
CAS No. 1258-75-9
Cat. No. B074674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Thiobis(4-nonylphenol)
CAS1258-75-9
Synonyms2,2'-thiobis(4-nonylphenol)
Molecular FormulaC30H46O2S
Molecular Weight470.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O
InChIInChI=1S/C30H46O2S/c1-3-5-7-9-11-13-15-17-25-19-21-27(31)29(23-25)33-30-24-26(20-22-28(30)32)18-16-14-12-10-8-6-4-2/h19-24,31-32H,3-18H2,1-2H3
InChIKeySGZMYCSMZPSIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Thiobis(4-nonylphenol) (CAS 1258-75-9): Procurement-Grade Profile of a Long-Chain 2,2′-Thiobisphenol Antioxidant


2,2′-Thiobis(4-nonylphenol) (CAS 1258-75-9; molecular formula C₃₀H₄₆O₂S; molecular weight 470.75 g/mol) is a sulfur-bridged, sterically unhindered phenolic antioxidant belonging to the 2,2′-thiobisphenol subclass . Its structure features two 4-nonylphenol moieties connected via a sulfide (-S-) bridge at the 2,2′ (ortho-ortho) positions, imparting a dual-function antioxidant capability: the phenolic -OH groups act as chain-breaking radical scavengers, while the divalent sulfur bridge decomposes hydroperoxides into non-radical products . With a calculated LogP of approximately 9.8–10.9, the compound exhibits pronounced hydrophobicity, making it preferentially compatible with non-polar media such as hydrocarbon-based lubricants, polyolefins, and elastomers .

Isomer Architecture 2,2′-thiobisphenol scaffold with ortho-ortho sulfide bridge
Dual-Function Mechanism Integrated phenolic radical scavenging and sulfide hydroperoxide decomposition
Non-Polar Media Compatibility Long-chain C9 nonyl substitution may support hydrocarbon solubility
Low Volatility Profile Higher molecular-weight class reduces VOC/FOG emission potential

Why 2,2′-Thiobis(4-nonylphenol) Cannot Be Casually Interchanged with Other Thiobisphenol Antioxidants


Thiobisphenol antioxidants are not a functionally interchangeable commodity. The position of the sulfide bridge (2,2′ vs. 4,4′), the nature of the alkyl substituent (linear nonyl vs. branched tert-butyl vs. methyl), and the resulting molecular geometry collectively dictate antioxidant performance, substrate compatibility, and physical form. Comparative studies have demonstrated that 4,4′-thiobisphenols with ortho-alkyl substitution exhibit markedly longer induction periods in tetralin and paraffin oxidation models than their 2,2′ or unsubstituted counterparts , while additive studies in lubricants indicate that longer-chain 4,4′ compounds possess antioxidant properties comparable and superior to former commercial branched-chain 2,2′ compounds produced from petrochemical intermediates . Consequently, substituting 2,2′-thiobis(4-nonylphenol) with a 4,4′-thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5) or a methylene-bridged bisphenol will alter not only antioxidant efficacy but also solubility, migration resistance, and processing behavior—risking formulation failure.

Target Compound
Potential Substitute
Mismatch Risk
2,2′-Thiobis(4-nonylphenol)
2,2′ isomer, C9 linear
4,4′-Thiobis(2-tert-butyl-5-methylphenol)
4,4′ isomer, t-butyl
Sulfide bridge position may alter antioxidant kinetics and substrate compatibility
2,2′-Thiobis(4-nonylphenol)
Sulfur-bridged dual-function
Methylene-bridged bisphenol
No sulfide bridge
Lacks hydroperoxide-decomposing activity; antioxidant profile may shift significantly
2,2′-Thiobis(4-nonylphenol)
n-Nonyl, linear C9 chains
Branched-chain 2,2′ thiobisphenol
Petrochemical-derived branched alkyl
Alkyl-chain structure may alter solubility, migration resistance, and processing behavior

2,2′-Thiobis(4-nonylphenol) Comparative Evidence: Six Dimensions of Verifiable Differentiation


Isomeric Architecture: 2,2′- vs. 4,4′-Thiobisphenol Antioxidant Activity in Lubricant Basestocks

The 2,2′ (ortho-ortho) bridged isomer derived from n-nonylphenol exhibits distinct antioxidant behavior compared to its 4,4′ (para-para) counterpart. In the Tyman & Johnson (2007) homologous series study, additive testing indicated that longer-chain 4,4′ thiobisphenols possessed antioxidant properties comparable and superior to former commercial branched-chain 2,2′ compounds produced from petrochemical intermediates . However, the 2,2′ isomer remains structurally accessible when steric hindrance from short, branched alkyl groups favors ortho-ortho bridging, and it provides a different balance of radical-scavenging and hydroperoxide-decomposing activity due to the proximity of the phenolic -OH to the sulfur bridge . This architectural difference means that a formulator cannot assume that a 4,4′-thiobis(2-tert-butyl-5-methylphenol) (CAS 96-69-5) will deliver the same performance profile in a lubricant additive package.

Isomer Architecture
Class-level
2,2′ (ortho-ortho) vs 4,4′ (para-para)
4,4′ isomers reported with longer induction periods in oxidation models
Isomeric architecture may influence antioxidant performance ranking
2,2′ provides distinct hydroperoxide-decomposition kinetics; quantitative induction data for exact compound not available
Lubricant additives Extreme-pressure antioxidants Thiobisphenol isomerism

Hydrophobicity and Non-Polar Media Compatibility: LogP Differential vs. 4,4′-Thiobis(2-tert-butyl-5-methylphenol)

2,2′-Thiobis(4-nonylphenol) exhibits a calculated LogP value of approximately 9.8–10.9 , substantially higher than that of the widely used 4,4′-thiobis(2-tert-butyl-5-methylphenol) (CAS 96-69-5), which has a reported LogP of 6.46–6.90 . This LogP differential of approximately 3–4 units translates to roughly 1,000- to 10,000-fold greater partitioning into non-polar phases for the nonyl-substituted compound. The two linear C9 nonyl chains provide 18 methylene/methyl units of hydrophobic surface area, whereas the tert-butyl/methyl substitution pattern of CAS 96-69-5 offers significantly less. This difference directly impacts migration resistance in polyolefins, solubility in hydrocarbon-based lubricant basestocks, and extraction resistance in food-contact or aqueous environments.

Hydrophobicity
Reported
ΔLogP ≈ 3.0–4.4
Target LogP 9.8–10.9; Comparator LogP 6.46–6.90
May support non-polar media compatibility review
Calculated values from multiple sources; experimental LogP not confirmed
Hydrophobicity Polyolefin stabilization Lubricant compatibility LogP

Molecular Weight and Volatility: Reduced Fugitive Emissions vs. Lower-Molecular-Weight Thiobisphenols

With a molecular weight of 470.75 g/mol and a boiling point of 581.5 °C at 760 mmHg , 2,2′-thiobis(4-nonylphenol) is substantially less volatile than commonly used thiobisphenol antioxidants such as 4,4′-thiobis(2-tert-butyl-5-methylphenol) (MW 358.54 g/mol; boiling point ~475.6 °C) and 2,2′-thiobis(6-tert-butyl-p-cresol) (Irganox 1081; MW 358.54 g/mol) . The higher molecular weight and boiling point reduce the compound's contribution to volatile organic compounds (VOC) and fogging (FOG) in high-temperature polymer processing and automotive interior applications—a critical procurement criterion where emission regulations (e.g., VDA 278) apply.

Volatility Profile
Reported
MW 470.75 g/mol · bp 581.5 °C
31% higher MW; ~106 °C higher bp vs common thiobisphenols
May support low-VOC/FOG application fit
Emission performance requires formulation-specific validation
Volatility FOG/VOC emissions High-temperature stability Molecular weight

Dual-Function Antioxidant Mechanism: Phenolic Chain-Breaking + Sulfide Hydroperoxide Decomposition

Unlike purely phenolic antioxidants (e.g., BHT, Irganox 1076) that function solely as chain-breaking radical scavengers, thiobisphenols including 2,2′-thiobis(4-nonylphenol) operate through a dual mechanism: (i) the two phenolic -OH groups donate hydrogen atoms to terminate peroxy radical chains, and (ii) the divalent sulfide (-S-) bridge decomposes hydroperoxides (ROOH) into non-radical alcohol products via formation of sulfoxide and sulfone intermediates . This dual functionality is analogous to that of the well-characterized thiodipropionate esters (e.g., DSTDP, DLTDP) but is integrated into a single molecule, eliminating the need for a separate secondary antioxidant in certain formulations. The 2,2′ geometry places the sulfide bridge in closer proximity to the phenolic -OH, potentially facilitating intramolecular synergistic effects during hydroperoxide decomposition at elevated temperatures (e.g., polypropylene processing at 180 °C) .

Antioxidant Mechanism
Class-level
Dual-function: phenolic + sulfide
Demonstrated in polypropylene at 180 °C and tert-butylhydroperoxide at 85 °C
May support reduced-component antioxidant packages
Decomposition rate constants for this specific compound not available
Antioxidant mechanism Hydroperoxide decomposition Secondary antioxidant Polyolefin melt stabilization

Nickel Complexation Potential: UV Stabilization Pathway Distinct from Non-Complexing Thiobisphenols

The 2,2′-thiobis(4-alkylphenol) scaffold, of which 2,2′-thiobis(4-nonylphenol) is a member, is specifically cited in patent literature as a precursor for nickel amine complexes that function as ultraviolet light stabilizers for polyolefins . U.S. Patent 4,104,335 explicitly describes dustless, free-flowing UV-absorbing compositions comprising a nickel amine complex of a 2,2′-thiobis(4-alkylphenol), with the nickel n-butylamine complex of 2,2′-thiobis(4-tert-octylphenol) being the commercially established member of this class (Cyasorb UV 1084) . The 2,2′ geometry is structurally essential for effective metal chelation; 4,4′-thiobisphenols cannot form the same stable bidentate Ni(II) complexes due to the greater distance between the phenolic oxygen and the sulfide bridge. This opens a potential derivatization pathway for 2,2′-thiobis(4-nonylphenol) to generate novel Ni(II) complexes with tailored solubility imparted by the long C9 alkyl chains.

Metal Chelation
Class-level
2,2′ scaffold enables Ni(II) complexation
Patent literature: Ni(II) amine complexes of 2,2′-thiobis(4-alkylphenols) as UV stabilizers
May support UV-stabilizer derivatization research
Ni(II) complex of this specific compound not yet reported in open literature
UV stabilization Nickel amine complexes Polyolefin light stabilization 2,2′-thiobis(4-alkylphenol)

2,2′-Thiobis(4-nonylphenol): Priority Application Scenarios Driven by Differentiated Evidence


High-Temperature Lubricant Antioxidant and Extreme-Pressure Additive Packages Where Long-Chain Hydrophobicity Is Critical

The combination of a high LogP (9.8–10.9) and the dual-function antioxidant mechanism makes 2,2′-thiobis(4-nonylphenol) particularly suited for hydrocarbon-based lubricant formulations requiring both oxidative stability and extreme-pressure (EP) performance . The long linear C9 alkyl chains ensure excellent solubility in Group I–IV basestocks and reduce additive precipitation during low-temperature storage. While 4,4′ isomers may offer superior intrinsic antioxidant activity in certain standardized tests , the 2,2′ isomer's distinct hydroperoxide-decomposition kinetics—mediated by the proximity of the sulfide bridge to the phenolic -OH—may provide advantages in mixed-boundary lubrication regimes where local hydroperoxide concentrations are elevated.

Polyolefin Stabilization in Low-VOC/FOG Interior Automotive and Food-Contact Applications

The molecular weight of 470.75 g/mol and boiling point of 581.5 °C position 2,2′-thiobis(4-nonylphenol) as a low-volatility alternative to conventional thiobisphenol antioxidants (MW ~358–360 g/mol) for polypropylene and polyethylene applications governed by VDA 278, FDA 21 CFR, or EU 10/2011 migration limits . The higher molecular weight reduces additive loss during compounding at 220–280 °C and minimizes end-use emissions, addressing a key procurement criterion where 4,4′-thiobis(2-tert-butyl-5-methylphenol) and Irganox 1081 may fail to meet tightening emission specifications.

Precursor for Tailored Ni(II)-Thiobis(alkylphenolate) UV Stabilizers with Enhanced Solubility

The 2,2′ thiobisphenol architecture is a demonstrated platform for synthesizing nickel amine complexes that impart UV-stabilizing properties to polyolefins . 2,2′-Thiobis(4-nonylphenol) can serve as a precursor for novel Ni(II) complexes whose long C9 alkyl chains would confer enhanced solubility in polyolefin matrices compared to the industry-standard Ni(II) complex of 2,2′-thiobis(4-tert-octylphenol) (Cyasorb UV 1084). This represents a research-and-development entry point for organizations seeking patentably distinct, high-solubility UV stabilizers for thick-section polyolefin articles.

Simplified Antioxidant Formulations Where Single-Component Dual-Functionality Reduces Regulatory Burden

The integrated dual mechanism (phenolic chain-breaking + sulfide hydroperoxide decomposition) eliminates the need for a separate thiosynergist (e.g., DSTDP, DLTDP) in certain polyolefin and elastomer formulations . For manufacturers targeting markets with stringent food-contact or medical-device regulations, reducing the number of antioxidant components simplifies migration testing, toxicological risk assessment, and regulatory dossier preparation—translating into faster time-to-market and lower compliance costs.

Application
Selection Property
Validation Focus
High-temperature lubricant antioxidant packages
High LogP + dual-function mechanism
Solubility in Group I–IV basestocks; extreme-pressure performance evaluation
Low-VOC/FOG polyolefin stabilization
High MW, low volatility
VDA 278 / migration limit compliance; compounding loss assessment
Ni(II) UV-stabilizer precursor research
2,2′ architecture for metal chelation
UV stabilization efficacy in polyolefin matrices; complexation yield
Simplified antioxidant formulations
Integrated dual mechanism
Reduced component count; regulatory dossier simplification review
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